Conantokin R
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Overview
Description
Conantokin-R: is a neuroactive peptide isolated from the venom of the marine snail Conus radiatus. It belongs to the conantokin family, which are known for their ability to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor . Conantokin-R is unique due to its gamma-carboxyglutamate (Gla) residues, which are generated by the post-translational modification of glutamyl residues .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Conantokin-R can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The gamma-carboxyglutamate residues are introduced through post-translational modifications .
Industrial Production Methods: : Industrial production of Conantokin-R involves the extraction of venom from Conus radiatus, followed by purification and characterization processes. Advanced chromatographic techniques are employed to isolate Conantokin-R from other venom components .
Chemical Reactions Analysis
Types of Reactions: : Conantokin-R undergoes various chemical reactions, including:
Oxidation: Involves the formation of disulfide bridges between cysteine residues.
Reduction: Breaks disulfide bridges, reverting the peptide to its reduced form.
Substitution: Involves the replacement of specific amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidation: Performed using oxidizing agents like hydrogen peroxide.
Reduction: Achieved using reducing agents like dithiothreitol (DTT).
Substitution: Conducted using specific amino acid derivatives during SPPS.
Major Products
Oxidized Conantokin-R: Contains disulfide bridges.
Reduced Conantokin-R: Lacks disulfide bridges.
Substituted Conantokin-R: Variants with specific amino acid substitutions.
Scientific Research Applications
Conantokin-R has a wide range of scientific research applications, including:
Chemistry
- Used as a model peptide to study the effects of gamma-carboxyglutamate residues on peptide conformation .
Biology
Medicine
- Exhibits potential as an anticonvulsant agent, showing efficacy in animal models of epilepsy .
- Investigated for its neuroprotective properties in conditions like ischemic brain injury .
Industry
Mechanism of Action
Conantokin-R exerts its effects by binding to the NMDA receptor, specifically targeting the NR2B subunit . This binding inhibits the receptor’s activity, reducing calcium influx into neurons and preventing excitotoxicity. The gamma-carboxyglutamate residues play a crucial role in the peptide’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Conantokin-G: Isolated from Conus geographus, known for its neuroprotective properties.
Conantokin-T: Derived from Conus tulipa, acts as an NMDA receptor antagonist.
Conantokin-L: Isolated from Conus lynceus, exhibits anticonvulsant activity.
Uniqueness of Conantokin-R
Properties
IUPAC Name |
2-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-4,4-dicarboxybutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(4R,7S,10S,13S,16R)-13-(4-aminobutyl)-7-(2-amino-2-oxoethyl)-4-[[(2S)-1-[(2S)-2-carboxypyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-6,9,12,15-tetraoxo-10-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadec-16-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4,4-dicarboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H201N35O49S3/c1-15-57(8)93(116(192)142-62(13)96(172)145-69(24-16-19-36-128)99(175)137-51-89(167)144-83-52-213-214-53-84(113(189)157-82(43-63-29-31-64(163)32-30-63)117(193)162-40-23-28-85(162)126(210)211)158-109(185)80(48-86(132)164)156-115(191)92(56(6)7)159-104(180)71(148-112(83)188)26-18-21-38-130)161-111(187)81(49-87(133)165)155-108(184)78(46-67(122(202)203)123(204)205)152-102(178)72(27-22-39-136-127(134)135)147-95(171)60(11)140-105(181)75(42-54(2)3)151-106(182)76(44-65(118(194)195)119(196)197)150-98(174)59(10)138-94(170)58(9)139-100(176)74(35-41-212-14)149-101(177)70(25-17-20-37-129)146-97(173)61(12)141-114(190)91(55(4)5)160-110(186)79(47-68(124(206)207)125(208)209)154-107(183)77(45-66(120(198)199)121(200)201)153-103(179)73(33-34-90(168)169)143-88(166)50-131/h29-32,54-62,65-85,91-93,163H,15-28,33-53,128-131H2,1-14H3,(H2,132,164)(H2,133,165)(H,137,175)(H,138,170)(H,139,176)(H,140,181)(H,141,190)(H,142,192)(H,143,166)(H,144,167)(H,145,172)(H,146,173)(H,147,171)(H,148,188)(H,149,177)(H,150,174)(H,151,182)(H,152,178)(H,153,179)(H,154,183)(H,155,184)(H,156,191)(H,157,189)(H,158,185)(H,159,180)(H,160,186)(H,161,187)(H,168,169)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,134,135,136)/t57-,58-,59-,60-,61-,62-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,91-,92-,93-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQQZSPLVNQFRB-HHXUSTKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCCN)C(C)C)CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H201N35O49S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3098.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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